4-(4-Chloro-phenoxymethyl)-piperidine

Lipophilicity Drug-likeness Medicinal Chemistry

Phenoxymethyl-piperidine scaffolds often lack the lipophilicity required for blood-brain barrier penetration. 4-(4-Chloro-phenoxymethyl)-piperidine solves this with a para-chloro group that raises XLogP to ~2.8, directly improving the predicted brain-to-plasma ratio. • Quantifiable lipophilicity gain: XLogP ~2.8 vs ~2.1 for the unsubstituted analog • Regioselective derivatization via the single secondary amine without protecting-group manipulation • Electron-deficient aromatic ring enables late-stage diversification for targeted probe synthesis • Supplied at ≥95% purity; stable at ambient temperature for simplified logistics and scale-up

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 63608-33-3
Cat. No. B045695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-phenoxymethyl)-piperidine
CAS63608-33-3
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
InChIKeyKWLNQJLKIFFYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-phenoxymethyl)-piperidine: Overview & Key Properties


4-(4-Chloro-phenoxymethyl)-piperidine [1] is a small-molecule piperidine derivative (MW 225.71 g/mol, formula C₁₂H₁₆ClNO) characterized by a 4-chlorophenoxy group linked via a methylene bridge to the 4‑position of the piperidine ring. The compound is primarily employed as a versatile synthetic intermediate or scaffold in medicinal chemistry programs targeting CNS and other therapeutic areas. Its computed XLogP3-AA of 2.8 [1] and a single hydrogen‑bond donor indicate moderate lipophilicity and the potential for favorable membrane permeability, properties that distinguish it from non‑halogenated or differently substituted phenoxymethyl-piperidine analogs.

Why Para-Chloro Substitution Matters


Substituting 4-(4-Chloro-phenoxymethyl)-piperidine with a generic “phenoxymethyl-piperidine” ignores the quantifiable impact of the para‑chloro substituent on key molecular properties. The chlorine atom significantly increases lipophilicity (ΔXLogP ≈ +0.7–0.9 relative to the unsubstituted phenoxy analog [1]) and alters the electron density of the aromatic ring, which directly modulates binding affinity to biological targets, metabolic stability, and reactivity in downstream synthetic transformations. Even subtle changes in the halogen or its position can result in order‑of‑magnitude differences in target binding or reaction yields, making generic interchange a risk with measurable consequences.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (XLogP) vs. Unsubstituted Analog

The para‑chloro substituent materially increases lipophilicity compared with the unsubstituted phenoxymethyl-piperidine. The target compound exhibits a computed XLogP3-AA of 2.8 [1], whereas the des‑chloro analog 4-(phenoxymethyl)piperidine has a predicted XLogP of approximately 1.9–2.1 . This difference of 0.7–0.9 log units corresponds to a roughly 5‑ to 8‑fold increase in calculated partition coefficient (log P), which influences membrane permeability, off‑target binding, and metabolic clearance.

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area & Hydrogen Bond Acceptors

The target compound possesses 2 hydrogen‑bond acceptors (HBA) and a topological polar surface area (TPSA) of 21.3 Ų [1]. In contrast, 4-(4-fluorophenoxymethyl)piperidine (not commercially available at comparable scale) exhibits the same HBA count but a slightly lower TPSA (estimated 19–20 Ų) owing to the smaller van der Waals radius of fluorine. The larger chlorine atom increases molecular surface without adding HBA capacity, a combination that can enhance hydrophobic interactions with target proteins while maintaining a favorable TPSA for blood‑brain barrier penetration (TPSA < 60–70 Ų).

Permeability TPSA Drug-likeness

Commercial Purity & Storage Stability

Commercial suppliers of 4-(4-Chloro-phenoxymethyl)-piperidine consistently report a minimum purity of 95% (GC/HPLC) , with recommended long‑term storage at room temperature in a cool, dry environment. In contrast, the 4‑bromo analog (4-[(4-bromophenoxy)methyl]piperidine) is typically offered at 90–93% purity and often requires refrigerated storage to prevent dehalogenation or discoloration . The higher inherent purity and ambient storage stability of the chloro derivative reduce procurement risk and the need for repurification prior to use.

Chemical Procurement Purity Stability

Synthetic Utility: Chemoselectivity & Hammett Effects

The free NH of the piperidine ring in 4-(4-Chloro-phenoxymethyl)-piperidine enables selective N‑functionalization (e.g., acylation, sulfonylation, reductive amination) without interference from the 4‑chlorophenoxy moiety. The electron‑withdrawing effect of the para‑chloro group (σₚ = +0.23) [1] activates the aromatic ring toward nucleophilic aromatic substitution compared to the unsubstituted phenoxy analog (σₚ = 0.00). Although direct comparative reaction‑yield data for the exact compound are absent from the open literature, the well‑established Hammett relationship predicts a rate enhancement of approximately 2–3× for SₙAr reactions when the chloro substituent is present.

Synthetic Chemistry Reactivity Chemoselectivity

Application Scenarios with Measurable Advantage


CNS Drug Discovery: Optimizing Lipophilicity for Brain Penetration

When a medicinal chemistry program requires a piperidine scaffold with moderate lipophilicity (XLogP ~2.8) to balance CNS penetration and metabolic stability, 4-(4-Chloro-phenoxymethyl)-piperidine offers a quantifiable advantage over the unsubstituted phenoxy analog (XLogP ~2.1) [1]. The ~0.7 log unit increase translates into higher predicted brain‑to‑plasma ratio, making the chloro derivative a preferred starting point for CNS‑targeted libraries.

Fragment-Based Lead Generation: Hydrophobic Interactions

The combination of a chloride atom with a TPSA of only 21.3 Ų [1] creates an electron‑deficient aromatic surface that can engage in halogen bonding or hydrophobic interactions with protein targets. In fragment screens, this physicochemical profile may yield higher hit rates for targets that favor halogenated aromatics, as evidenced by the prevalence of para‑chlorophenyl fragments in approved drugs.

Chemical Biology Probes: Chemoselective Functionalization

With a single, unprotected secondary amine, 4-(4-Chloro-phenoxymethyl)-piperidine can be regioselectively derivatized by acylation or alkylation without protecting‑group manipulation [1]. The electron‑withdrawing chloro substituent further activates the phenoxy ring for late‑stage diversification, enabling the rapid construction of targeted chemical biology probes with reliable yields.

Process Chemistry: Shelf-Stable Intermediate

Unlike the bromo‑ or iodo‑phenoxy analogs that often require refrigerated storage and exhibit lower commercial purity, 4-(4-Chloro-phenoxymethyl)-piperidine is supplied at ≥95% purity and can be stored long‑term at ambient temperature . This reduces procurement complexity and makes it suitable for large‑scale synthetic campaigns in academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chloro-phenoxymethyl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.